Brigatinib C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1197958-75-0 |

|---|---|

Molecular Formula |

C28H37ClN7O2P |

Molecular Weight |

570.1 g/mol |

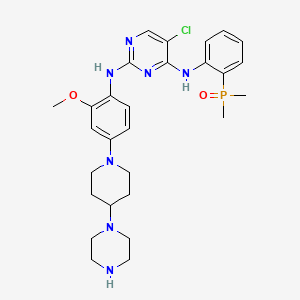

IUPAC Name |

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-piperazin-1-ylpiperidin-1-yl)phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C28H37ClN7O2P/c1-38-25-18-21(35-14-10-20(11-15-35)36-16-12-30-13-17-36)8-9-23(25)33-28-31-19-22(29)27(34-28)32-24-6-4-5-7-26(24)39(2,3)37/h4-9,18-20,30H,10-17H2,1-3H3,(H2,31,32,33,34) |

InChI Key |

RWZBHSUFXJNDSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCNCC3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Brigatinib's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) (AP26113) is a potent, next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Its in vitro profile reveals a highly selective and powerful mechanism of action, not only against wild-type ALK but also against a wide spectrum of resistance mutations that render earlier generation TKIs ineffective.[1][3] This technical guide provides an in-depth analysis of the in vitro mechanism of action of Brigatinib, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Potent and Selective Kinase Inhibition

Brigatinib exerts its therapeutic effect through the competitive inhibition of ATP binding to the catalytic domain of ALK, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[4][5] In vitro kinase assays have established Brigatinib as a highly potent inhibitor of ALK, with a 50% inhibitory concentration (IC50) of 0.6 nM.[6][7]

Beyond its primary target, Brigatinib also demonstrates potent in vitro activity against ROS1, another receptor tyrosine kinase implicated in some cancers, with a similar IC50 of 1.9 nM.[8][9] A key characteristic of Brigatinib is its high degree of selectivity. When screened against a large panel of kinases, only a small number were inhibited at clinically relevant concentrations, highlighting its targeted nature.[1][6]

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory activity of Brigatinib against its primary targets, resistance mutations, and a selection of other kinases.

Table 1: In Vitro Inhibitory Activity of Brigatinib against ALK and ROS1

| Target | IC50 (nM) | Reference(s) |

| ALK (wild-type) | 0.6 | [1][6][7] |

| ROS1 | 1.9 | [8][9] |

Table 2: In Vitro Inhibitory Activity of Brigatinib against ALK Resistance Mutations

| ALK Mutant | IC50 (nM) | Reference(s) |

| C1156Y | <50 | [8] |

| G1202R | 0.6 - 6.6 | [1][6] |

| L1196M | <50 | [8] |

| I1171S/T | <50 | [8] |

| V1180L | <50 | [8] |

| L1152R/P | <50 | [8] |

| E1210K | <50 | [8] |

| G1269A | <50 | [8] |

Table 3: Selectivity Profile of Brigatinib Against Other Kinases

| Kinase | IC50 (nM) | Reference(s) |

| FLT3 | 2.1 | [8][9] |

| FLT3 (D835Y) | 1.5 | [1][6] |

| EGFR (L858R) | 1.5 | [1][6] |

| IGF-1R | 29 - 160 | [6][8] |

| Insulin Receptor (INSR) | 29 - 160 | [6][8] |

| MET | >1000 | [6][7] |

Impact on Cellular Signaling Pathways

Inhibition of ALK by Brigatinib leads to the suppression of downstream signaling cascades that are critical for cancer cell growth and survival. In vitro studies have consistently shown that Brigatinib effectively inhibits the phosphorylation of key signaling proteins, including STAT3, AKT, ERK1/2, and S6.[4][5]

The diagram below illustrates the central role of ALK in activating these pathways and how Brigatinib intervenes.

Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.

In Vitro Cellular Effects: Inhibition of Proliferation and Induction of Apoptosis

Consistent with its potent kinase inhibition, Brigatinib demonstrates robust anti-proliferative and pro-apoptotic effects in ALK-positive cancer cell lines in vitro. The 50% growth inhibition (GI50) values for Brigatinib in various ALK-positive anaplastic large cell lymphoma (ALCL) and NSCLC cell lines range from 4 to 31 nM.[1][4] This is significantly more potent than first-generation ALK inhibitors.[1]

Table 4: In Vitro Cellular Activity of Brigatinib in ALK-Positive Cell Lines

| Cell Line Type | Assay | Endpoint | Value (nM) | Reference(s) |

| ALCL and NSCLC | Growth Inhibition | GI50 | 4 - 31 | [1][4] |

| ALCL and NSCLC | ALK Phosphorylation | IC50 | 1.5 - 12 | [1][4] |

The diagram below outlines a typical workflow for assessing the anti-proliferative effects of Brigatinib in vitro.

Caption: Workflow for an in vitro cell proliferation assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 value of Brigatinib against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase reaction buffer

-

Brigatinib stock solution

-

384-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Methodology:

-

Prepare serial dilutions of Brigatinib in the kinase reaction buffer.

-

Add the diluted Brigatinib and the purified kinase to the wells of a 384-well plate.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Plot the percentage of kinase inhibition against the logarithm of the Brigatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cellular Proliferation Assay (General Protocol)

Objective: To determine the GI50 value of Brigatinib in a cancer cell line.

Materials:

-

ALK-positive cancer cell line

-

Complete cell culture medium

-

96-well clear-bottom white plates

-

Brigatinib stock solution

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Methodology:

-

Seed the ALK-positive cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Brigatinib in complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of Brigatinib. Include wells with vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value by plotting the percentage of inhibition against the logarithm of the Brigatinib concentration.[9][10]

Conclusion

The in vitro profile of Brigatinib establishes it as a highly potent and selective inhibitor of ALK and its clinically relevant resistance mutations. Its ability to potently suppress key downstream signaling pathways translates into robust anti-proliferative and pro-apoptotic effects in ALK-driven cancer cells. This comprehensive in vitro characterization provides a strong rationale for its clinical efficacy and positions it as a critical therapeutic option for patients with ALK-positive NSCLC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 3. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 6. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Brigatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365), marketed under the trade name Alunbrig®, is a potent, second-generation tyrosine kinase inhibitor (TKI). It is a crucial therapeutic agent in oncology, primarily indicated for the treatment of anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC). Brigatinib has demonstrated efficacy in patients who are resistant to first-generation ALK inhibitors like crizotinib. Its mechanism of action involves the inhibition of ALK phosphorylation and downstream signaling pathways that are critical for cell proliferation and survival in ALK-driven cancers. Beyond ALK, brigatinib also exhibits inhibitory activity against ROS1, insulin-like growth factor 1 receptor (IGF-1R), and various EGFR mutations. This guide provides a detailed overview of the chemical structure, a comprehensive synthesis pathway with experimental protocols, and the core signaling pathways affected by brigatinib.

Chemical Structure

The chemical structure of brigatinib is characterized by a bis-anilino-pyrimidine scaffold, which contributes to its U-shaped conformation allowing it to bind effectively to the ATP-binding site of ALK. A unique and critical feature of its structure is the dimethylphosphine (B1204785) oxide (DMPO) group, which enhances its potency, selectivity, and pharmacokinetic properties.

The IUPAC name for brigatinib is 5-chloro-N4-(2-(dimethylphosphoryl)phenyl)-N2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine .

Molecular Formula: C₂₉H₃₉ClN₇O₂P

Molecular Weight: 584.1 g/mol

Below is a DOT script representation of the 2D chemical structure of Brigatinib.

Caption: 2D Chemical Structure of Brigatinib.

Synthesis Pathway

Several synthetic routes for Brigatinib have been reported, with the original route developed by Ariad Pharmaceuticals being a common reference. This guide will focus on an optimized version of this route, which is a convergent synthesis involving the preparation of two key intermediates followed by their coupling to form the final product.

The two primary intermediates are:

-

Intermediate 1 (AP-3): 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine

-

Intermediate 2 (AP-7): 2-methoxy-4-(4-(4-methyl-1-piperazinyl)-1-piperidinyl)aniline

The overall synthetic scheme is depicted below.

Caption: Convergent Synthesis Pathway of Brigatinib.

Quantitative Data

The following table summarizes the reported yields for the key steps in an optimized synthesis of Brigatinib.

| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Synthesis of Intermediate 1 | 2,4,5-trichloropyrimidine, 2-(dimethylphosphoryl)aniline | K₂HPO₄ | DMF | 65 | 4 | ~85-90% | |

| 2 | Synthesis of Intermediate A | 2-nitro-5-fluoroanisole, 1-methyl-4-(4-piperidyl)-piperazine | Acid scavenger | - | - | - | Not specified | |

| 3 | Synthesis of Intermediate 2 | 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)4-methylpiperazine | Pd/C, H₂ | - | - | - | Not specified | |

| 4 | Synthesis of Brigatinib | Intermediate 1, Intermediate 2 | Acidic catalyst | 2-methoxyethanol | 120 | 5 | ~89.5% (crude) | |

| 5 | Purification | Crude Brigatinib | - | Anhydrous Methanol | 55 (dissolution) | - | ~80.3% (pure) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Brigatinib, compiled from various sources.

Synthesis of Intermediate 1: 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine

-

To a solution of 2,4,5-trichloropyrimidine (15.2 g, 83 mmol) and 2-(dimethylphosphoryl)aniline (9.4 g, 55.6 mmol) in DMF (55 mL), add K₂HPO₄ (15.3 g, 110 mmol).

-

Stir the mixture at 65°C for 4 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford Intermediate 1.

Synthesis of Intermediate 2: 2-methoxy-4-(4-(4-methyl-1-piperazinyl)-1-piperidinyl)aniline

This intermediate is synthesized in two steps from 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine.

Step 1: Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)4-methylpiperazine

-

Combine 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine in a suitable solvent with an acid scavenger.

-

Heat the reaction mixture to drive the nucleophilic aromatic substitution.

-

After the reaction is complete, perform an aqueous workup. The product can be extracted with an organic solvent, followed by an acidic wash.

Step 2: Catalytic Hydrogenation to form Intermediate 2

-

Dissolve the product from the previous step in a

In Vitro Kinase Inhibitory Profile of Brigatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) (AP26113) is a potent, next-generation tyrosine kinase inhibitor (TKI) engineered to target Anaplastic Lymphoma Kinase (ALK) and overcome resistance to earlier-generation ALK inhibitors.[1][2] Its clinical efficacy in non-small cell lung cancer (NSCLC) is underpinned by a distinct in vitro kinase inhibitory profile. This technical guide provides a comprehensive overview of Brigatinib's in vitro activity, detailing its inhibitory potency against a broad spectrum of kinases, the experimental methodologies used for these characterizations, and the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile of Brigatinib

The inhibitory activity of Brigatinib has been quantified against a wide panel of kinases in both biochemical (cell-free) and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of Brigatinib's potency and selectivity.

Table 1: Biochemical (Cell-Free) Kinase Inhibition by Brigatinib

| Kinase Target | IC50 (nM) | Reference(s) |

| Primary Targets | ||

| ALK (Anaplastic Lymphoma Kinase) | 0.6 | [3][4][5] |

| ROS1 (c-ros oncogene 1) | 1.9 | [3][4][6] |

| ALK Mutants | ||

| ALK C1156Y | 0.6 | [7][8] |

| ALK F1174L | 1.4 | [8] |

| ALK L1196M | 1.7 | [8] |

| ALK G1202R | 4.9 | [8] |

| ALK R1275Q | 6.6 | [7][8] |

| Other Significant Targets | ||

| FLT3 (FMS-like tyrosine kinase 3) | 2.1 | [3][4][6] |

| FLT3 (D835Y Mutant) | 1.5 | [3][7] |

| EGFR (L858R Mutant) | 1.5 | [3][4][7] |

| IGF-1R (Insulin-like growth factor 1 receptor) | 38 | [6] |

| INSR (Insulin Receptor) | 262 | [6] |

| Less Sensitive/Resistant Kinases | ||

| EGFR (L858R/T790M Mutant) | 29-160 | [3][7] |

| Native EGFR | 29-160 | [3][7] |

| MET (Mesenchymal-epithelial transition factor) | >1000 | [3][4] |

Table 2: Cellular Kinase Inhibition and Antiproliferative Activity of Brigatinib

| Cell Line/Target | IC50 (nM) | Assay Type | Reference(s) |

| ALK-Positive Cell Lines | |||

| Native EML4-ALK | 14 | Cellular Inhibition | [5][8] |

| ALK-rearranged (NPM-ALK or EML4-ALK) | 1.5 - 12.0 | ALK Phosphorylation Inhibition | [3][4] |

| ALK-rearranged Cell Lines | 4 - 31 | Growth Inhibition (GI50) | [4][7] |

| Other Kinase-Driven Cell Lines | |||

| ROS1 | 18 | Cellular Inhibition | [3][5] |

| FLT3 | 148 | Cellular Inhibition | [3][4] |

| IGF-1R | 158 | Cellular Inhibition | [4] |

| FLT3 (D835Y Mutant) | 211 | Cellular Inhibition | [4] |

| EGFR (L858R Mutant) | 489 | Cellular Inhibition | [4] |

| Resistant Cell Lines | |||

| Native EGFR | >3000 | Cellular Inhibition | [3] |

| INSR | >3000 | Cellular Inhibition | [3][5] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for determining the in vitro kinase inhibitory profile of Brigatinib.

In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Purified recombinant kinases (e.g., ALK, ROS1)

-

Specific peptide or protein substrates

-

Brigatinib (serially diluted in DMSO)

-

ATP (at or near the Km for each kinase)

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Dispense 1 µL of serially diluted Brigatinib or DMSO (vehicle control) into the wells of a 384-well plate.

-

Kinase Addition: Add 2 µL of the desired kinase, diluted in Kinase Assay Buffer, to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture of the kinase substrate and ATP (prepared in Kinase Assay Buffer) to each well.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each Brigatinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition and Proliferation Assay

This assay measures the ability of Brigatinib to inhibit the proliferation of cancer cell lines driven by specific kinases.

Materials:

-

Cancer cell lines (e.g., Ba/F3 cells engineered to express specific kinases, NSCLC cell lines with ALK rearrangements)

-

Appropriate cell culture medium and supplements

-

Brigatinib (serially diluted in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Brigatinib. Include DMSO-treated wells as a negative control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Cell Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Signal Development: Mix the contents on an orbital shaker to induce cell lysis and allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each Brigatinib concentration relative to the DMSO control. Determine the IC50 or GI50 (concentration for 50% of maximal inhibition of growth) value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways Modulated by Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and other susceptible receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival.[9][10][11] The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[8][12][13]

Caption: Brigatinib inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.

Experimental Workflow for In Vitro Kinase Inhibition Profiling

The process of determining the in vitro kinase inhibitory profile of a compound like Brigatinib follows a systematic workflow, from compound preparation to data analysis.

Caption: A generalized workflow for in vitro kinase inhibition profiling.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. ulab360.com [ulab360.com]

- 7. promega.com [promega.com]

- 8. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ADP-Glo kinase assay [bio-protocol.org]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

Brigatinib: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) (Alunbrig®) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action extends beyond ALK, encompassing a range of other kinases, which contributes to its robust clinical activity and its ability to overcome resistance to first-generation ALK inhibitors.[1][2][4] This technical guide provides an in-depth overview of the target identification and validation studies for Brigatinib, detailing the experimental methodologies and key findings that have elucidated its complex pharmacological profile.

Brigatinib Target Profile

Brigatinib's primary target is the ALK fusion protein, which drives oncogenesis in a subset of NSCLC patients.[1][3] However, comprehensive kinome profiling and other target identification methods have revealed a broader spectrum of activity against other clinically relevant kinases.

Primary and Secondary Kinase Targets

Biochemical and cellular assays have quantified the inhibitory activity of Brigatinib against a panel of kinases. The data presented below summarizes key findings from in vitro kinase assays and cellular-based assessments.

| Target Kinase | IC50 (nM) - In Vitro Kinase Assay | IC50 (nM) - Cellular Assay | Reference(s) |

| ALK (Anaplastic Lymphoma Kinase) | 0.6 | 10 | [5][6] |

| ROS1 | 1.9 | 18 | [5] |

| FLT3 (Fms-like tyrosine kinase 3) | 2.1 | 148 | [5] |

| FLT3 (D835Y mutant) | 1.5 | - | [5] |

| EGFR (L858R mutant) | 1.5 | - | [5] |

| EGFR (L858R/T790M mutant) | - | 29-160 | [7] |

| IGF-1R (Insulin-like growth factor 1 receptor) | - | 397 | [5] |

| FAK1 (Focal Adhesion Kinase 1) | - | 573.3 | [8] |

| FER (Feroniella-like protein kinase) | - | 303.6 | [8] |

| GAK (Cyclin G-associated kinase) | - | 154.6 | [8] |

| TNK2 (Tyrosine kinase non-receptor 2) | - | 350.3 | [8] |

Off-Target Profile

Beyond its primary and secondary targets, Brigatinib interacts with a wider array of kinases, which may contribute to both its therapeutic effects and potential side effects. Multiplexed Inhibitor Bead (MIB) and mass spectrometry (MS) based kinome profiling have been instrumental in defining this broader off-target landscape.[9] Studies in NF2-deficient schwannoma and meningioma models, which do not express ALK, have shown that Brigatinib's anti-tumor activity in these contexts is mediated through inhibition of kinases such as FAK1 and EphA2.[9][10][11]

Experimental Protocols for Target Identification and Validation

The identification and validation of Brigatinib's targets have relied on a suite of advanced proteomics and cell-based techniques. The following sections provide detailed methodologies for these key experiments.

Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MS) Kinome Profiling

This chemoproteomic approach is used to enrich and identify kinases from cell lysates, providing a snapshot of the "active" kinome and how it is modulated by an inhibitor.[12][13]

Objective: To identify the spectrum of kinases that interact with Brigatinib in a cellular context.

Methodology:

-

Cell Culture and Lysate Preparation:

-

Culture cells of interest (e.g., NF2-deficient meningioma cells) to 80-90% confluency.

-

Treat cells with either vehicle (DMSO) or Brigatinib at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours).

-

Harvest cells and prepare lysates in a buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation to remove insoluble material.

-

-

Affinity Chromatography with Multiplexed Inhibitor Beads (MIBs):

-

Elution and Protein Digestion:

-

Elute the bound kinases from the MIBs using a denaturing buffer.

-

Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.

-

-

Mass Spectrometry (MS) Analysis:

-

Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the peptides using a protein database search algorithm (e.g., Mascot).

-

-

Data Analysis:

-

Compare the abundance of identified kinases between the Brigatinib-treated and vehicle-treated samples to determine which kinases show reduced binding in the presence of the drug, indicating them as potential targets.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating direct drug-target engagement in intact cells and tissues. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[6][15][16][17]

Objective: To confirm the direct binding of Brigatinib to its putative targets in a cellular environment.

Methodology:

-

Cell Treatment:

-

Treat intact cells with either vehicle (DMSO) or Brigatinib at various concentrations.

-

Incubate to allow for drug uptake and target engagement.

-

-

Thermal Challenge:

-

Cell Lysis and Fractionation:

-

Protein Detection and Quantification:

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific to the target protein of interest.

-

Quantify the band intensities to determine the amount of soluble protein remaining at each temperature.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the Brigatinib-treated samples compared to the vehicle control indicates target stabilization and direct binding.

-

Affinity Purification followed by Mass Spectrometry (AP-MS)

This technique utilizes an immobilized version of the drug to "fish" for its binding partners from a cell lysate.

Objective: To identify proteins that directly bind to Brigatinib.

Methodology:

-

Immobilization of Brigatinib:

-

Chemically couple Brigatinib to a solid support, such as Sepharose beads, creating an affinity matrix.

-

-

Cell Lysate Preparation:

-

Prepare a native cell lysate from the cells of interest.

-

-

Affinity Purification:

-

Incubate the cell lysate with the Brigatinib-coupled beads. As a control, incubate a separate aliquot of the lysate with unconjugated beads.

-

Wash the beads thoroughly to remove non-specific protein binders.

-

-

Elution:

-

Elute the proteins specifically bound to the Brigatinib beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free Brigatinib.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins using database searching.

-

-

Data Analysis:

-

Proteins identified in the eluate from the Brigatinib-beads but not in the control bead eluate are considered specific binding partners.

-

Signaling Pathways Modulated by Brigatinib

Brigatinib exerts its therapeutic effects by inhibiting key signaling pathways that are aberrantly activated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways affected by Brigatinib.

ALK Signaling Pathway Inhibition

Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.

FAK Signaling Pathway Inhibition

Caption: Brigatinib inhibits FAK, affecting cell survival and migration.

EGFR Signaling Pathway Inhibition

References

- 1. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. annualreviews.org [annualreviews.org]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. Brigatinib causes tumor shrinkage in both NF2-deficient meningioma and schwannoma through inhibition of multiple tyrosine kinases but not ALK | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Short‑term efficacy assessment of brigatinib for the treatment of neurofibromatosis type 2: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brigatinib causes tumor shrinkage in both NF2-deficient meningioma and schwannoma through inhibition of multiple tyrosine kinases but not ALK [scholarworks.indianapolis.iu.edu]

- 12. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bitesizebio.com [bitesizebio.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

A Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Brigatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (B606365) (brand name Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients with resistance to earlier-generation ALK inhibitors. A thorough understanding of its pharmacokinetic (PK) profile and bioavailability in preclinical models is crucial for its continued development and for informing clinical trial design. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of brigatinib, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetics and Bioavailability in Preclinical Models

Brigatinib has been evaluated in several preclinical species, including mice, rats, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Early studies indicated that brigatinib exhibits favorable pharmacokinetic characteristics, including good oral bioavailability across multiple animal species.[1]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of brigatinib following oral administration in various preclinical models.

Table 1: Pharmacokinetics of Brigatinib in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | t½ (min) | CLz/F (L/min/kg) | Reference |

| 5 | 537.85 ± 185.55 | 260.00 ± 30.98 | 261528.73 ± 86227.28 | 189.41 ± 20.55 | 0.022 ± 0.010 | [2] |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical pharmacokinetic studies. The following sections outline typical experimental protocols used in the evaluation of brigatinib.

Animal Models

-

Mice: Severe combined immunodeficiency (SCID) beige mice are commonly used for xenograft studies.[1] These mice are implanted with human cancer cell lines, such as Karpas-299 (anaplastic large-cell lymphoma) or H2228 (NSCLC), to evaluate the in vivo efficacy of brigatinib.[1]

-

Rats: Sprague-Dawley or Wistar rats are frequently used for pharmacokinetic studies. For instance, in one study, male Sprague-Dawley rats were used to assess the pharmacokinetics of brigatinib after oral administration.

Dosing and Formulation

-

Oral Administration: For oral dosing in preclinical studies, brigatinib is often formulated as a suspension. A common vehicle used for oral administration in rats is a mixture of ethanol (B145695) and 0.5% methylcellulose (B11928114) (in a 1:19 ratio).[2] In mouse efficacy studies, doses have ranged from 10 to 50 mg/kg administered once daily via oral gavage.[1][3]

Sample Collection and Analysis

-

Blood Sampling: Following drug administration, blood samples are collected at various time points from the jugular vein or other appropriate sites.[2] Plasma is then separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: The concentration of brigatinib in plasma and other biological matrices is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4]

-

Sample Preparation: A common method for sample preparation is protein precipitation, where an organic solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[4]

-

Chromatographic Separation: The supernatant is then injected into an LC system. Chromatographic separation is often achieved using a C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[2]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in the positive ion mode using selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.[2]

-

Pharmacokinetic Analysis

-

Non-Compartmental Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[5] Software such as Phoenix WinNonlin is commonly used for this purpose.[5] The primary parameters calculated include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

-

t½: Elimination half-life.

-

CL/F: Apparent total clearance of the drug from plasma after oral administration.

-

Signaling Pathways and Experimental Workflows

Brigatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and its fusion proteins, as well as certain EGFR mutations. Understanding these signaling pathways is critical for elucidating its mechanism of action.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements (e.g., EML4-ALK), drives oncogenesis by promoting cell proliferation, survival, and migration. Brigatinib inhibits the autophosphorylation of ALK, thereby blocking downstream signaling cascades.

Figure 1: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

EGFR Signaling Pathway

Brigatinib also shows activity against certain mutations in the Epidermal Growth Factor Receptor (EGFR), another key driver of NSCLC. Similar to its action on ALK, brigatinib can inhibit the kinase activity of mutated EGFR, thereby blocking downstream signaling.

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Brigatinib.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound like brigatinib.

Figure 3: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of brigatinib demonstrates characteristics favorable for an orally administered therapeutic agent, including good bioavailability in multiple species. The data generated from these preclinical models have been instrumental in guiding the clinical development of brigatinib, leading to its successful application in the treatment of ALK-positive NSCLC. Further research into the tissue distribution and central nervous system penetration of brigatinib in preclinical models will continue to provide valuable insights into its therapeutic potential.

References

- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Brigatinib C solubility and stability in common lab solvents.

An In-depth Technical Guide to the Solubility and Stability of Brigatinib (B606365) in Common Laboratory Solvents

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1] Approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), Brigatinib is effective against various ALK resistance mutations that can emerge during treatment with earlier-generation inhibitors.[2][3] Its mechanism of action involves the inhibition of ALK autophosphorylation, which in turn blocks critical downstream signaling pathways like RAS-MEK-ERK, JAK-STAT, and PI3K-AKT, thereby impeding tumor cell proliferation and survival.[1][3]

Given its significance in oncology research and clinical applications, a thorough understanding of Brigatinib's physicochemical properties, particularly its solubility and stability in common laboratory solvents, is crucial for researchers in drug development, formulation, and preclinical studies. This guide provides a comprehensive overview of these characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Solubility of Brigatinib

Brigatinib is a white to off-white solid that is sparingly soluble in aqueous solutions and generally more soluble in organic solvents.[4][5] The solubility profile is critical for preparing stock solutions for in vitro and in vivo studies, as well as for developing suitable analytical methods and formulations.

Quantitative Solubility Data

The solubility of Brigatinib has been determined in various pure solvents using the flask shaking technique at different temperatures. The data is summarized in Table 1. It is most soluble in Isopropyl myristate (IPM) and Dichloromethane (DCM) and has very low solubility in water.[4]

| Solvent | Temperature (K) | Solubility (Mole Fraction, x 10⁻³) | Notes |

| Water | 298.2 | 0.00312 | Insoluble/Very slightly soluble.[4][6] |

| 303.2 | 0.00355 | ||

| 308.2 | 0.00411 | ||

| 313.2 | 0.00483 | ||

| 318.2 | 0.00557 | ||

| 323.2 | 0.00649 | ||

| Ethanol | 298.2 | 4.71 | Soluble.[4][7] |

| 303.2 | 5.48 | ||

| 308.2 | 6.42 | ||

| 313.2 | 7.50 | ||

| 318.2 | 8.81 | ||

| 323.2 | 10.30 | ||

| Dichloromethane (DCM) | 298.2 | 28.40 | High solubility.[4] |

| 303.2 | 31.80 | ||

| 308.2 | 35.60 | ||

| 313.2 | 39.90 | ||

| 318.2 | 44.70 | ||

| 323.2 | 50.10 | ||

| Isopropyl Myristate (IPM) | 298.2 | 60.90 | Highest solubility among tested solvents.[4] |

| 303.2 | 66.80 | ||

| 308.2 | 73.30 | ||

| 313.2 | 80.50 | ||

| 318.2 | 88.40 | ||

| 323.2 | 97.00 | ||

| Poly(ethylene glycol)-400 (PEG-400) | 298.2 | 13.00 | |

| 303.2 | 14.80 | ||

| 308.2 | 16.90 | ||

| 313.2 | 19.30 | ||

| 318.2 | 21.90 | ||

| 323.2 | 24.90 | ||

| Ethyl Acetate (EA) | 298.2 | 3.31 | |

| 303.2 | 3.84 | ||

| 308.2 | 4.45 | ||

| 313.2 | 5.16 | ||

| 318.2 | 5.99 | ||

| 323.2 | 6.94 | ||

| Dimethyl Sulfoxide (DMSO) | Ambient | N/A (See Notes) | Soluble up to 3 mg/mL (5.13 mM).[8] Solutions can be stored at -20°C for up to one month.[5] |

| Methanol | Ambient | N/A (See Notes) | Qualitatively described as soluble.[7] |

| Acetonitrile | Ambient | N/A (See Notes) | Qualitatively described as soluble.[7] |

Data sourced from Alshahrani et al., 2020.[4]

Stability of Brigatinib

The stability of Brigatinib is a critical factor for its storage, handling, and analysis. This includes its stability in solution and its metabolic stability.

Solution Stability

-

DMSO Solutions : Solutions of Brigatinib in DMSO are reported to be stable for up to one month when stored at -20°C.[5] Repeated freeze-thaw cycles should be avoided.[8]

-

Forced Degradation Studies : Stability-indicating UPLC methods have been developed to study the degradation of Brigatinib under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). These studies are essential for identifying potential degradation products and establishing the stability profile of the drug.

Metabolic Stability

Brigatinib is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[9][10][11] The major metabolic pathways are N-demethylation and cysteine conjugation.[9][12] Following oral administration, the majority of the circulating radioactivity is from unchanged Brigatinib (91.5%), with its primary metabolite, AP26123 (N-desmethyl brigatinib), accounting for a small fraction (3.5%).[9] This metabolite is significantly less potent than the parent drug.[10] In vitro studies using rat liver microsomes determined the half-life (t₁/₂) of Brigatinib to be 12.0 minutes.[13]

| Condition | Matrix/Solvent | Stability/Outcome | Reference |

| Storage | DMSO | Stable for up to 1 month at -20°C. | [5] |

| Storage | Powder | Stable for 3 years at -20°C. | [8] |

| In Vitro Metabolism | Human Liver Microsomes | Primarily metabolized by CYP2C8 and CYP3A4. | [9][11] |

| In Vitro Metabolism | Rat Liver Microsomes | Half-life (t₁/₂) of 12.0 min. | [13] |

| In Vivo Metabolism | Human | Major pathways: N-demethylation, cysteine conjugation.[9][12] | [9][12] |

Experimental Protocols

Solubility Determination (Flask Shake Method)

This protocol describes a standard method for determining the equilibrium solubility of Brigatinib in various solvents.[4]

Methodology:

-

Preparation : Add an excess amount of solid Brigatinib to a known volume of the selected solvent in a sealed vial.

-

Equilibration : Place the vials in a constant temperature shaker water bath and shake for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.

-

Sample Collection : After shaking, allow the vials to stand to let undissolved particles settle.

-

Separation : Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Analysis : Carefully withdraw a known volume of the supernatant, dilute it appropriately with the mobile phase, and quantify the concentration of Brigatinib using a validated analytical method, such as RP-HPLC.[7][14][15]

Stability Indicating RP-HPLC Method

This protocol outlines a general approach for assessing the stability of Brigatinib and separating it from its degradation products.

References

- 1. benchchem.com [benchchem.com]

- 2. Brigatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 3. alunbrig.com [alunbrig.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Brigatinib CAS#: 1197953-54-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the drug–drug interaction potential of brigatinib using a physiologically‐based pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of metabolic stability of the novel ALK inhibitor brigatinib by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) Development and Validation of RP-HPLC Method for the Determination of Anticancer Drug Brigatinib (2023) | 2 Citations [scispace.com]

- 15. ejbps.com [ejbps.com]

Early-stage research on Brigatinib C against ALK mutations.

An In-depth Technical Guide to the Early-Stage Research of Brigatinib (B606365) Against ALK Mutations

Introduction

The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment landscape for this disease. The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. However, a major clinical challenge is the emergence of acquired resistance to first- and second-generation ALK inhibitors, often driven by secondary mutations within the ALK kinase domain.[1][2]

Brigatinib (AP26113) is a next-generation, potent, and selective ALK TKI designed to address these resistance mechanisms.[3][4] It is a dimethylphosphine (B1204785) oxide (DMPO) group-containing, bisanilinopyrimidine-based small molecule inhibitor.[3] Early-stage preclinical and clinical research has demonstrated its broad activity against numerous ALK mutations that confer resistance to other TKIs, including the recalcitrant G1202R mutation, and its ability to penetrate the central nervous system (CNS).[3][5] This guide provides a detailed overview of the foundational, early-stage research on Brigatinib, focusing on its mechanism of action, preclinical efficacy against ALK mutations, and the experimental methodologies employed in its evaluation.

Mechanism of Action

Brigatinib is a multi-kinase inhibitor that potently targets ALK and ROS1.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the ALK kinase domain.[7] This action prevents ALK autophosphorylation, thereby blocking the activation of downstream oncogenic signaling pathways crucial for cancer cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][8][9] Preclinical studies have shown that Brigatinib's inhibition of ALK autophosphorylation leads to the reduced activation of key signaling proteins such as STAT3, AKT, ERK1/2, and S6.[6]

Beyond ALK, Brigatinib demonstrates in vitro activity against ROS1, FLT3, and certain mutant forms of EGFR at clinically achievable concentrations.[4][6][7] This broader inhibitory profile may contribute to its overall efficacy.

Caption: ALK signaling pathway and Brigatinib's mechanism of inhibition.

Preclinical Efficacy: In Vitro Studies

Early in vitro studies were critical in establishing Brigatinib's potency and its superior profile against a wide range of ALK resistance mutations compared to first- and second-generation inhibitors.

Data Presentation: Kinase and Cellular Inhibition

Brigatinib demonstrated potent inhibition of native ALK with an IC₅₀ of 0.6 nmol/L in kinase assays and 10-14 nmol/L in cellular assays, showing greater potency than crizotinib (B193316).[3][5] Crucially, it maintained substantial activity against a panel of 17 secondary ALK mutants, including those resistant to crizotinib, ceritinib, and alectinib.[3][6]

| ALK Variant | Brigatinib IC₅₀ (nmol/L) | Crizotinib IC₅₀ (nmol/L) | Ceritinib IC₅₀ (nmol/L) | Alectinib IC₅₀ (nmol/L) |

| Native EML4-ALK | 14 | 107 | 37 | 25 |

| C1156Y | 22 | 239 | 24 | 33 |

| L1196M | 20 | 416 | 40 | 66 |

| G1269A | 14 | 102 | 24 | 26 |

| I1171N | 60 | 255 | 114 | 126 |

| F1174C | 102 | 1071 | 243 | 248 |

| V1180L | 28 | 218 | 32 | 114 |

| G1202R | 184 | 1968 | 511 | 1078 |

| Data synthesized from cellular assays in Ba/F3 cells expressing EML4-ALK variants.[3][5] |

Notably, Brigatinib was the only TKI tested that maintained substantial activity against the highly resistant G1202R mutation.[3] An in vitro mutagenesis screen also showed that a concentration of 500 nmol/L Brigatinib was sufficient to suppress the emergence of any ALK secondary mutant, a feat that required higher concentrations (up to 1,000 nmol/L) for other TKIs.[5][10]

Experimental Protocols

1. In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory effect of Brigatinib on the enzymatic activity of purified ALK kinase and its mutant variants.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ALK kinase domain (wild-type or mutant) is purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

-

Inhibitor Addition: Serial dilutions of Brigatinib (or other TKIs) are added to the wells of a microplate.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP (often radiolabeled [γ-³²P]ATP or in a system to detect ADP).

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection and Quantification: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which correlates with kinase activity.[11]

-

IC₅₀ Calculation: The concentration of Brigatinib that inhibits 50% of the kinase activity (IC₅₀) is calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Cell Viability and Proliferation Assays

-

Objective: To measure the effect of Brigatinib on the viability and growth of cancer cell lines harboring ALK fusions and resistance mutations.

-

Methodology:

-

Cell Culture: ALK-positive NSCLC cell lines (e.g., H3122, H2228) or engineered cell lines (e.g., Ba/F3 murine pro-B cells) expressing specific EML4-ALK variants are cultured under standard conditions.[3][12][13]

-

Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of Brigatinib or control compounds for a specified duration (typically 72 hours).

-

Viability Assessment: Cell viability is measured using a metabolic assay. Common methods include:

-

MTS/MTT Assay: Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product, quantified by absorbance.[14]

-

CellTiter-Glo® Luminescent Assay: Measures intracellular ATP levels, which correlate with the number of viable cells.[12]

-

-

Data Analysis: The results are normalized to vehicle-treated control cells. IC₅₀ values are determined by plotting cell viability against drug concentration.

-

Preclinical Efficacy: In Vivo Studies

Brigatinib's efficacy was further validated in animal models, demonstrating significant anti-tumor activity and CNS penetration.

Summary of In Vivo Findings

In mouse xenograft models using ALK-positive NSCLC cells, Brigatinib demonstrated dose-dependent inhibition of tumor growth.[6] It showed superior efficacy compared to crizotinib in both subcutaneous and orthotopic (intracranial) tumor models.[3] This activity in brain models highlighted its potential to treat or prevent CNS metastases, a common site of disease progression.[6] Furthermore, Brigatinib showed in vivo antitumor activity against several EML4-ALK mutant forms, including the clinically significant G1202R and L1196M mutants.[6]

Experimental Protocols

1. In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of Brigatinib in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation:

-

Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) with calipers. For intracranial models, animal survival or tumor burden assessed by imaging (e.g., MRI) are key endpoints.[6][16]

-

Drug Administration: Once tumors are established, mice are randomized into treatment groups. Brigatinib is typically administered orally, once daily, at various dose levels. A vehicle control group is included.

-

Efficacy Assessment: The primary endpoints are tumor growth inhibition, tumor regression, and/or improvement in overall survival.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated ALK and downstream signaling proteins via methods like Western blotting or immunohistochemistry to confirm on-target drug activity.[13][16]

-

Caption: A typical preclinical experimental workflow for an ALK inhibitor.

Early-Stage Clinical Trial Insights

The promising preclinical data provided a strong rationale for evaluating Brigatinib in patients. Early-phase clinical trials confirmed its activity in ALK-positive NSCLC patients, particularly those who had developed resistance to crizotinib.

Phase I/II and ALTA Trial Data

An initial Phase I/II trial established the safety profile and recommended Phase II dose of Brigatinib, while also showing significant clinical activity in crizotinib-resistant ALK-positive NSCLC patients.[17] This was followed by the pivotal Phase II ALTA trial, which enrolled 222 patients with locally advanced or metastatic ALK-positive NSCLC who had progressed on crizotinib.[2]

| Trial / Cohort | Brigatinib Dose | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial ORR (Measurable CNS Mets) |

| Phase I/II (ALK+, post-crizotinib) | Various | 62% | 12.9 months | 67% |

| ALTA (Arm A) | 90 mg once daily | 48% | 9.2 months | 42% |

| ALTA (Arm B) | 180 mg (90 mg lead-in) | 53% | 15.6 months | 67% |

| Data from early-stage clinical trial reports.[2][17] |

These early clinical results were highly encouraging, demonstrating substantial and durable systemic and intracranial responses, validating the preclinical findings and establishing Brigatinib as a key therapeutic agent for ALK-positive NSCLC.[2][5]

Conclusion

The early-stage research on Brigatinib firmly established its profile as a highly potent, next-generation ALK inhibitor. Through a systematic progression of in vitro and in vivo studies, its robust activity against a wide spectrum of ALK resistance mutations, including the challenging G1202R variant, was demonstrated.[3][10] The preclinical data not only highlighted its superior inhibitory profile compared to its predecessors but also provided the first evidence of its significant CNS activity.[3][6] These foundational studies, employing rigorous biochemical and cell-based assays alongside advanced animal models, provided the compelling scientific rationale that propelled Brigatinib into successful clinical trials, ultimately changing the standard of care for patients with ALK-positive NSCLC.

References

- 1. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of ALK, PI3K/MEK, and HSP90 in Murine Lung Adenocarcinoma Induced by EML4-ALK Fusion Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current Insights on the Treatment of Anaplastic Lymphoma Kinase-Positive Metastatic Non-Small Cell Lung Cancer: Focus on Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

Computational Docking Analysis of Brigatinib with Anaplastic Lymphoma Kinase (ALK) Protein: A Technical Guide

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation, often through chromosomal rearrangements, is a key oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). While first-generation ALK inhibitors like crizotinib (B193316) provided a new therapeutic paradigm, the development of acquired resistance, frequently through secondary mutations in the ALK kinase domain, necessitated the development of next-generation inhibitors. Brigatinib (B606365) (AP26113) is a potent, second-generation ALK tyrosine kinase inhibitor (TKI) designed to target both wild-type ALK and a broad spectrum of clinically relevant resistance mutations. This technical whitepaper provides an in-depth guide to the computational docking analysis of Brigatinib with the ALK protein, detailing the molecular interactions that underpin its efficacy and broad activity spectrum. We present detailed protocols for performing such in silico analyses, summarize key quantitative data, and visualize the critical signaling pathways and experimental workflows involved.

Introduction to Anaplastic Lymphoma Kinase (ALK) Signaling

The ALK gene encodes a receptor tyrosine kinase that plays a role in neural development.[1] In cancers such as ALK-positive NSCLC, chromosomal translocations lead to the creation of fusion proteins (e.g., EML4-ALK), resulting in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[1][2] This perpetual signaling activates multiple downstream pathways crucial for cell proliferation, survival, and transformation.[2][3][4] The primary signaling cascades activated by oncogenic ALK fusions include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.[4][5]

-

PI3K-AKT-mTOR Pathway: Promotes cell survival and growth by inhibiting apoptosis.[4][5]

-

JAK-STAT Pathway: Primarily involved in regulating gene transcription related to proliferation and survival.[3][6]

-

PLCγ Pathway: Influences cell transformation and motility.[4][6]

The inhibition of the ALK kinase domain is therefore a validated therapeutic strategy to concurrently block these oncogenic signaling outputs.

Brigatinib: A Structurally Unique ALK Inhibitor

Brigatinib is a multi-kinase inhibitor built around a bis-anilinopyrimidine scaffold.[7] Its design incorporates several unique chemical features that enhance its binding affinity and enable it to overcome resistance mutations.[7][8] These include a dimethylphosphine (B1204785) oxide (DMPO) group, which acts as a key hydrogen bond acceptor, and a C5 chlorine atom that interacts with the gatekeeper residue (L1196) of the ALK kinase domain.[7][9]

Preclinical studies have demonstrated that Brigatinib potently inhibits native EML4-ALK and maintains substantial activity against a wide array of secondary mutations that confer resistance to other ALK inhibitors.[8][9] It is notably effective against the recalcitrant G1202R mutation.[8][10]

Data Presentation: Inhibitory Activity

The following table summarizes the inhibitory potency of Brigatinib against wild-type EML4-ALK and various crizotinib-resistant mutants, as determined by cellular assays.

| ALK Variant | Brigatinib IC₅₀ (nmol/L) | Crizotinib IC₅₀ (nmol/L) | Ceritinib IC₅₀ (nmol/L) | Alectinib IC₅₀ (nmol/L) |

| Native EML4-ALK | 14[9] | 107[9] | 37[9] | 25[9] |

| L1196M (Gatekeeper) | 29 | 363 | 31 | 37 |

| G1269A | 13 | 417 | 25 | 28 |

| C1156Y | 22 | >1000 | 25 | 25 |

| F1174L | 196 | >1000 | 45 | 114 |

| G1202R | 184[11] | >1000 | 496 | 483 |

| I1171N | 101 | 486 | 215 | 87 |

| Table 1: Comparative IC₅₀ values of ALK inhibitors against native and mutant EML4-ALK expressed in Ba/F3 cells. Data adapted from preclinical studies.[9][11] |

Experimental Protocol: Molecular Docking Workflow

Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein).[12] This protocol outlines a standard workflow for docking Brigatinib into the ATP-binding site of the ALK kinase domain.

Methodology Details

-

Structure Preparation:

-

Receptor (ALK): The crystal structure of the ALK kinase domain is obtained from a protein structure database like the RCSB Protein Data Bank (PDB). Water molecules, ions, and any co-crystallized ligands are removed.[12][13] Polar hydrogen atoms are added, and partial atomic charges (e.g., Gasteiger charges) are assigned using software like AutoDock Tools or UCSF Chimera.[13][14]

-

Ligand (Brigatinib): The 3D structure of Brigatinib is retrieved from a chemical database such as PubChem.[15] The ligand's geometry is typically optimized through energy minimization, and rotatable bonds are defined.[14]

-

-

Grid Generation:

-

Docking Simulation:

-

A docking program, such as AutoDock Vina, is used to explore possible binding conformations (poses) of Brigatinib within the defined grid box.[12][16] The algorithm systematically evaluates millions of potential orientations, scoring each based on a function that estimates the binding free energy.[17]

-

-

Analysis of Results:

-

Binding Affinity: The docking results are ranked by their scoring function, with lower energy values (typically in kcal/mol) indicating a more favorable predicted binding affinity.[12]

-

Pose Visualization: The top-ranked poses are visually inspected using molecular graphics software (e.g., PyMOL, Chimera) to assess the quality of the docking and the nature of the interactions.[12]

-

Interaction Mapping: The specific amino acid residues in the ALK active site that interact with Brigatinib are identified. The types of interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) are analyzed to understand the structural basis of binding.[18]

-

Computational Docking Analysis: Brigatinib-ALK Interaction

Computational docking studies reveal that Brigatinib fits snugly into the ATP-binding pocket of the ALK kinase domain, adopting a characteristic U-shaped conformation.[9] Its binding is stabilized by a network of specific molecular interactions.

Key Interacting Residues and Binding Mode

Molecular dynamics and docking simulations consistently highlight several key interactions that anchor Brigatinib to the ALK active site.[18]

-

Hinge Region Interaction: The scaffold of Brigatinib forms two critical hydrogen bonds with the backbone of residue Met1199 in the hinge region of the kinase.[18] This is a canonical interaction for many kinase inhibitors.

-

DMPO Group Interaction: The unique dimethylphosphine oxide (DMPO) moiety forms a strong electrostatic interaction with the side chain of Lys1150.[18]

-

Gatekeeper Interaction: The chlorine atom at the C5 position of the pyrimidine (B1678525) core makes favorable contacts with the gatekeeper residue L1196.[7]

-

Hydrophobic Pocket: A methoxy (B1213986) substituent on the C2 aniline (B41778) group binds in a hydrophobic pocket located beneath the hinge residue L1198.[8]

These combined interactions explain the high affinity and potent inhibitory activity of Brigatinib.

| Brigatinib Moiety | ALK Residue | Interaction Type |

| Pyrimidine Scaffold | Met1199 | Hydrogen Bonds (x2)[18] |

| Dimethylphosphine Oxide (DMPO) | Lys1150 | Electrostatic Interaction[18] |

| C5 Chlorine Atom | L1196 (Gatekeeper) | Hydrophobic/van der Waals[7] |

| Methoxy Group | L1198 | Hydrophobic Interaction[8] |

| Extended Solubilization Group | E1210 | van der Waals Interaction[8] |

| Table 2: Summary of key predicted binding interactions between Brigatinib and the ALK kinase domain. |

Binding Affinity and Docking Scores

Docking simulations provide a quantitative estimate of binding affinity. While exact values vary based on the specific software and force field used, results consistently show a highly favorable binding energy for Brigatinib with ALK.

| Ligand | Predicted Binding Affinity (kcal/mol) |

| Brigatinib | -9.0 to -11.0 |

| Alectinib | -8.9[15] |

| Lorlatinib | -8.9[15] |

| Crizotinib | -7.5 to -8.5 |

| Table 3: Representative predicted binding affinities from molecular docking studies. Brigatinib values are typical estimates; comparative values are from published studies.[15] |

The superior predicted binding affinity for Brigatinib correlates with its low nanomolar IC₅₀ values observed in cellular assays and underscores its high potency.

Conclusion

Computational docking analysis provides critical insights into the molecular mechanisms governing the interaction between Brigatinib and the ALK protein. These in silico studies effectively rationalize Brigatinib's high potency by identifying a network of specific hydrogen bonds, electrostatic, and hydrophobic interactions within the ALK ATP-binding site. Furthermore, the analysis explains the inhibitor's ability to overcome a broad range of resistance mutations. The detailed methodologies and workflows presented in this guide serve as a resource for researchers employing computational techniques to accelerate the discovery and rational design of next-generation kinase inhibitors. The synergy between computational prediction and experimental validation remains a cornerstone of modern drug development.

References

- 1. Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Primary Resistance to Brigatinib in a Patient with Lung Adenocarcinoma Harboring ALK G1202R Mutation and LIPI-NTRK1 Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. ashdin.com [ashdin.com]

- 16. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 17. dbt.univr.it [dbt.univr.it]

- 18. Molecular inhibitory mechanism study on the potent inhibitor brigatinib against four crizotinib-resistant ALK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Kinase Inhibition Profile of Brigatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target kinase inhibition profile of Brigatinib (B606365) (AP26113), a potent, next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] While highly effective against its primary target, a comprehensive understanding of its interactions with other kinases is crucial for predicting potential polypharmacology, understanding off-target liabilities, and exploring novel therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Quantitative Off-Target Kinase Inhibition Data

Brigatinib has been profiled against a broad panel of human kinases to determine its selectivity. The following tables summarize the inhibitory activity of Brigatinib against key identified off-target kinases in both biochemical and cellular assays. Data is primarily derived from a comprehensive screen of over 250 kinases.[3]

Table 1: Biochemical Kinase Inhibition Profile of Brigatinib

This table presents the half-maximal inhibitory concentration (IC50) values determined from in vitro biochemical assays, which measure the direct interaction of Brigatinib with purified kinase enzymes.

| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration | Reference |

| ALK (Anaplastic Lymphoma Kinase) | 0.6 | Radiometric (HotSpot) | 10 µM | [3] |

| ROS1 (c-ros oncogene 1) | 1.9 | Radiometric (HotSpot) | 10 µM | [3][4] |

| FLT3 (FMS-like tyrosine kinase 3) | 2.1 | Radiometric (HotSpot) | 10 µM | [4] |

| FLT3 (D835Y mutant) | 1.5 | Radiometric (HotSpot) | 10 µM | [3] |

| EGFR (L858R mutant) | 1.5 | Radiometric (HotSpot) | 10 µM | [3] |

| IGF-1R (Insulin-like growth factor 1 receptor) | 29 - 160 | Radiometric (HotSpot) | 10 µM | [4] |

| INSR (Insulin Receptor) | 29 - 160 | Radiometric (HotSpot) | 10 µM | [4] |

| EGFR (L858R/T790M mutant) | 29 - 160 | Radiometric (HotSpot) | 10 µM | [4] |

| MET (Mesenchymal-epithelial transition factor) | >1000 | Radiometric (HotSpot) | 10 µM | [3] |

Table 2: Cellular Kinase Inhibition Profile of Brigatinib

This table presents the IC50 values from cell-based assays, which measure the effect of Brigatinib on kinase activity within a cellular context. These assays provide a more physiologically relevant assessment of drug potency.

| Cell Line/Target | IC50 (nM) | Assay Type | Reference |

| ALK+ Cell Lines (various) | 1.5 - 12.0 | Cell Viability/Proliferation | [5] |

| CD74-ROS1 expressing Ba/F3 cells | 18 | Cell Viability/Proliferation | [3] |

| FLT3-ITD expressing cells | 158 | Not Specified | [3] |

| EGFR (L858R) expressing cells | 397 | Not Specified | [3] |

| p-IGF-1R in IGF1-stimulated HepG2 cells | 148 | Phosphorylation Assay | [3] |

| p-EGFR in EGF-stimulated H358 cells | >3000 | Phosphorylation Assay | [3] |

| p-INSR in insulin-stimulated H-4-II-E cells | 9331 | Phosphorylation Assay | [3] |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the key types of assays used to determine the kinase inhibition profile of Brigatinib.

Biochemical Kinase Assay (Radiometric - HotSpot™ Platform)

This method directly measures the catalytic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.[6][7]

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[6]

-

Brigatinib, serially diluted in DMSO

-

P81 phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Reaction Setup: A solution of the target kinase and its specific substrate are prepared in the kinase reaction buffer.

-

Compound Addition: A serial dilution of Brigatinib is added to the wells of a multi-well plate. A DMSO control (vehicle) is also included.

-

Pre-incubation: The kinase, substrate, and Brigatinib are pre-incubated for approximately 20 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.[8] The final ATP concentration is typically kept near the Km value or at a standardized concentration (e.g., 10 µM).

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature).[8]

-